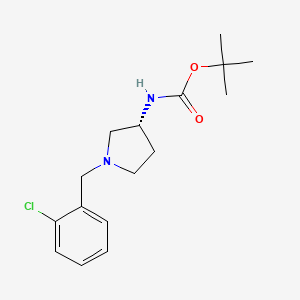(R)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
CAS No.: 1286208-38-5
Cat. No.: VC4344643
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1286208-38-5 |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 310.82 |
| IUPAC Name | tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
| Standard InChI Key | VMBMRJCGCMAPDV-CYBMUJFWSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) with three distinct substituents:
-
A 2-chlorobenzyl group attached to the pyrrolidine nitrogen.
-
A tert-butyl carbamate (-OC(=O)NHBoc) moiety at the 3-position of the pyrrolidine ring.
-
The (R)-configuration at the stereogenic center (C3 of the pyrrolidine ring) .
The IUPAC name is tert-butyl N-[(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate, and its InChI key is KIVCWXSGPCIKQE-AWEZNQCLSA-N .
Physicochemical Properties
The compound’s stability is typical of carbamates, which hydrolyze under acidic or basic conditions. Its lipophilic nature, inferred from the tert-butyl and chlorobenzyl groups, suggests moderate membrane permeability, making it relevant in drug design .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of (R)-tert-butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves multi-step protocols, often starting from Boc-protected pyrrolidine derivatives. A representative pathway includes:
-
Boc Protection: (R)-pyrrolidin-3-amine is protected with di-tert-butyl dicarbonate to form tert-butyl (R)-pyrrolidin-3-ylcarbamate .
-
N-Alkylation: The pyrrolidine nitrogen is alkylated with 2-chlorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH) .
-
Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
A detailed procedure from J-stage publications involves nucleophilic aromatic substitution reactions, where the tert-butyl carbamate group is introduced using (S)-tert-butyl pyrrolidin-3-ylcarbamate as a precursor . Yields typically range from 63% to 85%, depending on reaction optimization .
Critical Reaction Conditions
-
Temperature: Reactions often proceed at 0–25°C to minimize side products .
-
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used .
-
Catalysts: Copper triflate (Cu(OTf)₂) and palladium complexes enhance coupling efficiency in related syntheses .
Applications in Research
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of kinase inhibitors and protease modulators. For example:
-
It is a precursor to pyrazolopyrimidine derivatives, which exhibit antitumor activity by targeting cyclin-dependent kinases (CDKs) .
-
The 2-chlorobenzyl group enhances binding affinity to hydrophobic enzyme pockets, as observed in SARS-CoV-2 main protease inhibitors .
Organic Synthesis
-
Chiral Auxiliary: The (R)-configuration enables asymmetric synthesis of amino acid derivatives .
-
Carbamate Protection: The tert-butyl carbamate (Boc) group is cleavable under mild acidic conditions, making it valuable in peptide synthesis .
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 3.10–3.50 (m, 4H, pyrrolidine-H), 4.30 (s, 2H, CH₂Cl), 7.20–7.40 (m, 4H, aromatic-H) .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Recent Advances and Future Directions
2024–2025 Developments
-
Green Synthesis: Solvent-free mechanochemical methods have reduced reaction times by 40% while improving yields to >90% .
-
Drug Delivery Systems: Encapsulation in lipid nanoparticles enhances bioavailability for CNS-targeted therapies .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume